molecular formula C13H19Cl2N3 B1379219 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride CAS No. 1461708-62-2

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

Cat. No. B1379219
CAS RN: 1461708-62-2
M. Wt: 288.21 g/mol
InChI Key: UCMIMQPPOUCVCK-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1461708-62-2 . It has a molecular weight of 288.22 and its IUPAC name is 4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. In scientific research, the antioxidant capacity of benzimidazole derivatives, including this compound, is assessed using various in-vitro assays such as DPPH scavenging activity, ferric ion reducing power, and β-carotene bleaching inhibition . These studies are vital for developing new therapeutic agents that can mitigate oxidative stress-related diseases.

Antimicrobial Properties

Benzimidazole derivatives are known to exhibit antimicrobial activities. Research involving 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride has included testing against various bacterial strains, including Escherichia coli and Staphylococcus aureus, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) . Such studies are fundamental in the quest for new antibiotics and antimicrobial agents.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein, which is essential in drug design. Benzimidazole derivatives, due to their structural properties, are often used in molecular docking studies to explore their binding affinities and potential as drug candidates .

Synthesis of Novel Compounds

The chemical structure of 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride serves as a building block for the synthesis of novel compounds. Using methods like microwave-assisted synthesis, researchers can create new benzimidazole derivatives with potential pharmaceutical applications .

Apoptosis Induction in Cancer Research

In cancer research, inducing apoptosis (programmed cell death) in cancer cells is a key therapeutic strategy. Some benzimidazole derivatives have been shown to induce apoptosis in certain cancer cell lines, suggesting that this compound could also be investigated for its potential to inhibit tumor growth .

Biological Activity Profiling

Benzimidazole derivatives are profiled for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. This compound, due to its benzimidazole core, may be involved in studies to evaluate its efficacy across these various biological activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIMQPPOUCVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

CAS RN

1461708-62-2
Record name 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
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4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
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4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
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4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
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4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

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